3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |
InChI Key |
BVXDCQGWQLDANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NOC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Bromobenzyl 1,2,4 Oxadiazol 5 Amine and Analogous Structures
Retrosynthetic Analysis of 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine
A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic disconnections. The most common approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. chim.it This leads to the primary disconnection of the oxadiazole ring, identifying an amidoxime and a carbonyl-containing component as key precursors.
Specifically, the target molecule can be retrosynthetically disconnected into 3-bromobenzyl amidoxime and a cyanate (B1221674) or a related C1 synthon that can provide the C5-amine functionality. Alternatively, a disconnection can be envisioned between the 3-bromobenzyl group and the C3 position of the oxadiazole ring, and another at the C5-amine bond. This points to a strategy where a pre-formed 3-unsubstituted-1,2,4-oxadiazol-5-amine is later functionalized at the C3 position. However, the former approach, involving the cyclization of appropriately substituted precursors, is generally more convergent and widely employed.
The key synthons identified through this analysis are therefore 3-bromophenylacetonitrile (B52883) (as a precursor to the amidoxime) and a source for the C5-amine, such as cyanamide (B42294) or a derivative.
Established and Emerging Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring is a well-established heterocyclic motif, and numerous synthetic methods have been developed for its construction. These methods can be broadly categorized into cyclization reactions and strategies for subsequent functionalization.
Cyclization Reactions for the Construction of the 1,2,4-Oxadiazole Moiety
The most prevalent method for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. chim.it This reaction proceeds through an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to form the oxadiazole ring. Various coupling agents, including carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can be used to facilitate the initial acylation step. researchgate.net
Another significant route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.it While this method is effective, it can sometimes be limited by the stability and accessibility of the nitrile oxide intermediate.
More recent methodologies include the oxidative cyclization of amidines and other precursors. For instance, PIDA (phenyliodine diacetate) has been employed as an oxidant to mediate the intramolecular cyclization for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.org
| Cyclization Strategy | Key Reactants | Advantages | Disadvantages | References |
| Amidoxime and Carboxylic Acid Derivative | Amidoxime, Acyl Chloride/Anhydride/Carboxylic Acid | High yields, readily available starting materials. | May require harsh conditions for cyclodehydration. | chim.it |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Good for specific substitution patterns. | Nitrile oxides can be unstable. | chim.it |
| Oxidative Cyclization | Amidine, Oxidant (e.g., PIDA) | Mild reaction conditions. | May have substrate scope limitations. | rsc.org |
Strategies for Functionalization at the C-3 and C-5 Positions of the 1,2,4-Oxadiazole Core
The substituents at the C-3 and C-5 positions of the 1,2,4-oxadiazole ring are crucial for modulating the biological activity of the molecule. The choice of starting materials in the cyclization reaction directly dictates the substitution pattern.
For a 3,5-disubstituted 1,2,4-oxadiazole, the substituent at the C-3 position typically originates from the amidoxime, while the substituent at the C-5 position comes from the acylating agent. chim.it This allows for a high degree of flexibility in the synthesis of diverse analogues. For instance, by varying the carboxylic acid or acyl chloride, a wide range of functional groups can be introduced at the C-5 position.
Post-cyclization functionalization is also possible, though less common. For example, a pre-formed oxadiazole with a suitable leaving group at the C-3 or C-5 position can undergo nucleophilic substitution to introduce new functionalities.
Introduction of the 3-Bromobenzyl Substituent
To synthesize this compound, the 3-bromobenzyl moiety needs to be incorporated at the C-3 position. This is typically achieved by starting with a precursor that already contains this group. The most logical starting material is 3-bromophenylacetonitrile. This nitrile can be readily converted to the corresponding amidoxime, 2-(3-bromophenyl)acetamidoxime, by treatment with hydroxylamine. This amidoxime then serves as the key building block carrying the desired 3-bromobenzyl substituent for the subsequent cyclization reaction.
Alternatively, though less direct, a pre-formed 3-unsubstituted or 3-halo-1,2,4-oxadiazole could potentially be coupled with a 3-bromobenzyl metallic reagent, but this approach is less established for this specific substitution pattern.
Incorporation of the Amine Functionality at C-5
The introduction of an amine group at the C-5 position of the 1,2,4-oxadiazole ring is a key step in the synthesis of the target molecule. Several methods have been reported for the synthesis of 5-amino-1,2,4-oxadiazoles.
One straightforward approach involves the reaction of an amidoxime with cyanogen (B1215507) bromide or cyanamide. A particularly convenient method is the reaction of amidoximes with carbodiimides, which can directly lead to the formation of 5-amino-substituted 1,2,4-oxadiazoles in good yields. nih.gov
Another established method is the reaction of a 5-trichloromethyl-1,2,4-oxadiazole with an amine. This allows for the nucleophilic displacement of the trichloromethyl group to install the desired amine functionality. researchgate.net
| Method for C5-Amine Incorporation | Reagents | Key Features | References |
| Reaction with Cyanamide/Cyanogen Bromide | Amidoxime, Cyanamide/Cyanogen Bromide | Direct formation of the 5-amino-1,2,4-oxadiazole. | Can involve toxic reagents. |
| Reaction with Carbodiimides | Amidoxime, Carbodiimide | Convenient and straightforward. | |
| Nucleophilic displacement | 5-Trichloromethyl-1,2,4-oxadiazole, Amine | Versatile for introducing various amines. | Requires a pre-functionalized oxadiazole. |
Application of Green Chemistry Principles in Oxadiazole Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles.
Key green chemistry approaches in oxadiazole synthesis include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.net
Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or ionic liquids is a major focus.
Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve atom economy.
One-pot reactions: Combining multiple synthetic steps into a single pot reduces the need for purification of intermediates, saving time, solvents, and energy.
These green approaches not only minimize the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production of valuable compounds like this compound.
Advanced Purification Techniques and Spectroscopic Characterization
The successful synthesis of this compound and related analogs is critically dependent on robust purification and characterization methodologies. Given that these compounds are often prepared alongside starting materials, reagents, and reaction byproducts, advanced purification techniques are essential to isolate the target molecule with high purity. Following purification, a suite of spectroscopic methods is employed to unambiguously confirm the chemical structure and integrity of the final product.
Advanced Purification Techniques
The purification of 1,2,4-oxadiazole derivatives, which are often crystalline solids, typically involves one or a combination of advanced techniques such as recrystallization and column chromatography.
Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. For analogous heterocyclic compounds, solvents such as ethanol or mixtures of dimethylformamide (DMF) and ethanol have been effectively used to obtain high-purity crystals suitable for analysis. nih.gov
Column Chromatography: For mixtures that are not easily separated by recrystallization, column chromatography is the method of choice. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase. For compounds like this compound, which possess polar functional groups (amine) and a nonpolar backbone, normal-phase chromatography is commonly utilized. A silica (B1680970) gel stationary phase is typical, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. gjesrm.com The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from less polar and more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net
Spectroscopic Characterization
Once purified, the identity and structure of the compound are confirmed using various spectroscopic methods. The expected spectral data for this compound, based on analyses of analogous structures, are detailed below. nih.govacs.orgscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a singlet for the methylene (B1212753) (-CH₂-) protons, multiplets for the aromatic protons on the bromobenzyl ring, and a broad singlet for the amine (-NH₂) protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Amine (-NH₂) | ~ 5.0 - 7.0 | Broad Singlet |
| Aromatic (C₆H₄) | ~ 7.2 - 7.6 | Multiplet |
| Methylene (-CH₂) | ~ 4.1 | Singlet |
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbons of the 1,2,4-oxadiazole ring, the methylene carbon, and the carbons of the bromobenzyl group. The C3 and C5 carbons of the oxadiazole ring are particularly characteristic, appearing far downfield. scispace.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C5 (Oxadiazole) | ~ 168 - 170 |
| C3 (Oxadiazole) | ~ 164 - 166 |
| Aromatic (C-Br) | ~ 122 |
| Aromatic (C-H) | ~ 125 - 138 |
| Methylene (-CH₂) | ~ 30 - 35 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C=N bonds of the oxadiazole ring, and C-Br bond of the benzyl (B1604629) group. nih.gov
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3100 - 3400 |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 |
| C=N Stretch (Oxadiazole) | 1600 - 1680 |
| C-O-C Stretch (Oxadiazole) | 1100 - 1250 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). researchgate.netnih.gov
Biological Activity Spectrum and Mechanistic Investigations of 1,2,4 Oxadiazol 5 Amine Derivatives
Broad Pharmacological Profiles of Oxadiazole Derivatives
Derivatives of the 1,2,4-oxadiazole (B8745197) core structure are associated with a diverse array of pharmacological effects, demonstrating their versatility as a scaffold in drug discovery. nih.govnih.gov These compounds have been investigated for a multitude of therapeutic applications, owing to their ability to interact with various biological targets. nih.govresearchgate.net The broad spectrum of activities reported for 1,2,4-oxadiazole derivatives includes anti-inflammatory, anticonvulsant, antimicrobial, antitumor, enzyme inhibition, and receptor modulation properties. nih.govnih.gov
The following table summarizes the diverse pharmacological activities attributed to 1,2,4-oxadiazole derivatives based on various research findings.
| Pharmacological Activity | Description |
| Anti-inflammatory | Derivatives have shown the ability to mitigate inflammation, a key process in many diseases. researchgate.net |
| Anticonvulsant | Certain oxadiazole compounds have demonstrated efficacy in models of epilepsy. longdom.orgnih.gov |
| Antimicrobial | This class of compounds has exhibited activity against various bacterial and fungal strains. nih.govnih.gov |
| Antitumor | Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. nih.govnih.gov |
| Enzyme Inhibition | These compounds have been found to inhibit a range of enzymes, including monoamine oxidase (MAO) and histone deacetylase (HDAC). nih.govmdpi.com |
| Receptor Modulation | Oxadiazole derivatives can act on various receptors, such as metabotropic glutamate (B1630785) receptors, showcasing their potential in neurological disorders. nih.govtandfonline.com |
The versatility of the 1,2,4-oxadiazole nucleus allows for chemical modifications that can tune its biological activity, making it a privileged structure in the development of new therapeutic agents. nih.gov
Hypothesis-Driven Exploration of Potential Modulatory Effects Imparted by the 3-Bromobenzyl Substitution
The specific substitution on the 1,2,4-oxadiazole ring plays a crucial role in determining the compound's pharmacological profile. The introduction of a 3-bromobenzyl group at the 3-position of the 1,2,4-oxadiazol-5-amine core is hypothesized to modulate its biological activity through several mechanisms. The presence and position of a halogen, such as bromine, on a phenyl ring can significantly influence a molecule's potency and mechanism of action. nih.gov
The bromine atom is an electron-withdrawing group, which can alter the electronic properties of the entire molecule. researchgate.net This modification can affect how the compound interacts with its biological targets. For instance, in some series of compounds, the introduction of an electron-withdrawing group on an aromatic ring has been shown to increase antitumor activity. nih.gov Conversely, in other contexts, electron-donating groups have been found to enhance antioxidant activity. mdpi.com
The position of the substituent is also critical. For example, a nitro group (another electron-withdrawing group) at the meta position was found to be more favorable for certain biological activities compared to a para substitution. nih.gov Therefore, the meta-position of the bromine on the benzyl (B1604629) ring in "3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine" is a key feature for its potential activity.
Based on structure-activity relationship (SAR) studies of various heterocyclic compounds, the following hypotheses can be made regarding the 3-bromobenzyl substitution:
Enhanced Binding Affinity: The bromo group could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a biological target.
Modified Lipophilicity: The presence of the bromine atom increases the lipophilicity of the compound, which could improve its ability to cross cell membranes and reach intracellular targets.
Altered Metabolic Stability: The carbon-bromine bond can influence the metabolic stability of the compound, potentially leading to a longer duration of action. nih.gov
The exploration of these potential effects is central to understanding the unique pharmacological profile of this compound.
Elucidation of Molecular Targets and Associated Biological Pathways
The diverse biological activities of 1,2,4-oxadiazole derivatives stem from their interaction with a wide range of molecular targets. Identifying these targets is crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents.
Potential Enzyme Targets:
Monoamine Oxidase (MAO): Certain 1,2,4-oxadiazine derivatives, which are structurally related to oxadiazoles (B1248032), have been identified as inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. mdpi.com
Histone Deacetylases (HDACs): Some 1,2,4-oxadiazole derivatives have been investigated as HDAC inhibitors, which are a promising class of anticancer agents. nih.gov
Caspase-3: A series of 3-aryl-5-aryl-1,2,4-oxadiazoles have been reported to induce apoptosis through the activation of caspase-3, a key executioner enzyme in programmed cell death. mdpi.com
Cyclooxygenases (COX-1 and COX-2): The anti-inflammatory properties of some oxadiazole derivatives may be attributed to their inhibition of COX enzymes. nih.gov
Potential Receptor Targets:
Metabotropic Glutamate Receptors (mGluRs): Novel 1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators of the mGlu4 receptor, which is a target for antipsychotic and anxiolytic drugs. nih.govtandfonline.com
Sphingosine-1-Phosphate (S1P) Receptors: Substituted nih.govlongdom.orgnih.gov oxadiazoles have been studied as agonists for the S1P1 receptor, which is involved in various physiological processes, including immune cell trafficking. tsijournals.com
5-Hydroxytryptamine (5-HT) Receptors: The 1,2,4-oxadiazole ring is known to bind to and inhibit 5-HT1B/D receptors. nih.gov
The interaction with these targets can trigger various biological pathways. For instance, inhibition of HDACs can lead to changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells. nih.gov Activation of caspase-3 directly initiates the final stages of apoptosis. mdpi.com Modulation of mGluRs can affect neurotransmission and have profound effects on the central nervous system. nih.gov The antitumor effects of some derivatives may also be linked to immunomodulatory activities, such as promoting the polarization of macrophages to an antitumor M1 phenotype. nih.gov
The following table outlines some of the key molecular targets and the associated biological pathways for 1,2,4-oxadiazole derivatives.
| Molecular Target | Associated Biological Pathway(s) | Potential Therapeutic Area |
| Monoamine Oxidase (MAO) | Neurotransmitter metabolism, Oxidative stress | Neurodegenerative diseases |
| Histone Deacetylases (HDACs) | Gene expression regulation, Cell cycle control, Apoptosis | Cancer |
| Caspase-3 | Apoptosis | Cancer |
| Cyclooxygenases (COX) | Prostaglandin synthesis, Inflammation | Inflammatory diseases |
| Metabotropic Glutamate Receptors (mGluRs) | Glutamatergic neurotransmission | Neurological and psychiatric disorders |
| S1P Receptors | Immune cell trafficking, Vascular development | Autoimmune diseases, Cancer |
In Vitro and In Vivo Pharmacological Evaluation Paradigms
The comprehensive pharmacological evaluation of 1,2,4-oxadiazole derivatives involves a combination of in vitro and in vivo experimental models to determine their biological activity, potency, and potential therapeutic applications.
In Vitro Evaluation:
In vitro studies are essential for the initial screening and characterization of the biological activity of new compounds. These assays are typically conducted in a controlled laboratory setting using isolated cells, proteins, or enzymes.
Antimicrobial Activity: The antimicrobial potential of oxadiazole derivatives is often assessed using broth or agar (B569324) dilution methods to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.gov
Antitumor Activity: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on various cancer cell lines. nih.gov This helps in determining the concentration at which the compound inhibits cell growth by 50% (IC50).
Enzyme Inhibition Assays: To evaluate the inhibitory potential against specific enzymes like MAO or HDACs, biochemical assays are employed that measure the enzyme's activity in the presence of varying concentrations of the test compound. nih.govmdpi.com
Receptor Binding and Functional Assays: For compounds targeting specific receptors, radioligand binding assays can be used to determine their binding affinity. Functional assays, such as measuring changes in intracellular signaling molecules, can assess whether the compound acts as an agonist or antagonist. nih.gov
In Vivo Evaluation:
Following promising in vitro results, compounds are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacokinetic properties in a living organism.
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method to assess the anti-inflammatory effects of new compounds. tandfonline.comglobalresearchonline.net
Anticonvulsant Activity: The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice are commonly used to evaluate anticonvulsant properties. longdom.org
Anticancer Activity: The efficacy of antitumor compounds can be evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time. chim.it
Pharmacokinetic Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This involves administering the compound to animals and measuring its concentration in blood and various tissues over time. nih.gov
The selection of appropriate in vitro and in vivo models is critical for the successful development of new drugs based on the 1,2,4-oxadiazole scaffold. tandfonline.comnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidating Conformational and Electronic Requirements for Optimal Biological Engagement
The biological activity of 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine is fundamentally governed by its three-dimensional structure and electronic properties, which dictate its ability to bind effectively to a target protein. The molecule consists of three key components: a 1,2,4-oxadiazole (B8745197) core, a 3-bromobenzyl substituent, and a 5-amino group.
Systematic Analysis of the Impact of Substitution Patterns on Biological Potency and Selectivity
The specific substitution pattern of this compound—namely, the bromine atom at the meta-position of the benzyl (B1604629) ring and the amine group at the 5-position of the oxadiazole ring—is pivotal to its activity profile.
The presence and position of the bromine atom on the benzyl ring significantly modulate the compound's physicochemical properties and binding potential. As a halogen, bromine is an electron-withdrawing group that influences the electronic character of the phenyl ring. Its position at the meta-position has distinct electronic and steric implications compared to ortho- or para-substitutions.
| Compound Analogue | 'R' Group at meta-position | Hypothetical Relative Potency | Key Observations |
|---|---|---|---|
| Analogue 1 | -Br | 1.0 | Baseline compound; potential for halogen bonding. |
| Analogue 2 | -Cl | 0.8 | Smaller halogen, may alter binding affinity and lipophilicity. |
| Analogue 3 | -F | 0.6 | Smallest halogen, can act as a hydrogen bond acceptor but has weaker halogen bonding potential. |
| Analogue 4 | -CH₃ | 0.5 | Electron-donating group, alters electronics and introduces steric bulk. |
| Analogue 5 | -H | 0.3 | Unsubstituted; highlights the positive contribution of the halogen. |
This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this specific compound series.
The exocyclic amine (-NH₂) at the 5-position of the 1,2,4-oxadiazole ring is a critical pharmacophoric feature. This primary amine can act as a strong hydrogen bond donor, forming key interactions that anchor the ligand within the binding site of a target protein. nih.gov Its basic nature means it can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge can lead to strong electrostatic or ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), further enhancing binding affinity. nih.gov The presence of this amine group is a common feature in many biologically active 1,2,4-oxadiazoles, highlighting its importance for molecular recognition and biological activity. nih.gov
Integration of SAR Matrix (SARM) Methodology and Activity Landscape Models for Compound Design
To systematically explore the SAR of this compound and guide the design of more potent and selective analogues, methodologies such as SAR Matrix (SARM) and activity landscape models are employed.
A SARM would be constructed by synthesizing a library of compounds with systematic variations at key positions, such as different substituents on the benzyl ring (R¹) and modifications to the exocyclic amine (R²). By arranging the biological activity data in a matrix format, chemists can readily identify trends and synergistic effects between different functional groups.
Activity landscape models provide a visual representation of the SAR, plotting compound similarity against biological activity. nih.gov This visualization helps identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency. nih.gov Analyzing these cliffs can provide crucial information about subtle structural modifications that lead to significant gains or losses in activity, thereby guiding future design efforts away from unfavorable modifications and toward those that enhance biological engagement. nih.gov For the this compound scaffold, this would involve mapping how changes to the benzyl and amine moieties create smooth or rugged landscapes of activity.
Computational Chemistry and Molecular Modeling for Compound Optimization
Applications in Hit Identification and Lead Generation/Optimization Phases of Drug Discovery
Computational methods are integral to the early stages of drug discovery, enabling the identification of promising hits from large compound libraries and their subsequent refinement into viable lead candidates. For 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine, these approaches can guide its development by predicting its interactions with biological targets and identifying key structural modifications to improve its therapeutic potential.
Virtual Screening Strategies for Library Prioritization
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov In the context of identifying novel 1,2,4-oxadiazole (B8745197) derivatives, a structure- and ligand-based in silico approach can be employed. nih.gov For instance, if this compound were a hit from an initial screen, virtual screening could be used to explore commercially available or proprietary databases for analogs with potentially improved activity. nih.gov This process involves creating a pharmacophore model based on the key chemical features of the hit compound and using it to filter large virtual libraries. The most promising compounds identified through this process can then be prioritized for experimental testing, saving significant time and resources.
A representative virtual screening workflow for prioritizing a library of 1,2,4-oxadiazole analogs is presented below:
| Step | Description | Rationale |
| 1. Target Selection & Preparation | A relevant biological target is identified and its 3D structure is prepared for docking. | To have a defined binding site for in silico screening. |
| 2. Ligand Database Preparation | A large database of 1,2,4-oxadiazole analogs is compiled and prepared for docking. | To explore a wide chemical space for potential hits. |
| 3. Docking & Scoring | The ligand database is docked into the active site of the target protein, and each compound is assigned a score based on its predicted binding affinity. | To rank the compounds based on their likelihood of binding to the target. |
| 4. Post-Docking Filtering | The docked compounds are filtered based on various criteria such as drug-likeness, ADME properties, and visual inspection of binding modes. | To select the most promising candidates for experimental validation. |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net For this compound, docking simulations can provide valuable insights into its binding mode within the active site of a target protein. nih.gov By analyzing the predicted binding pose, key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions can be identified. nih.gov This information is crucial for understanding the structure-activity relationship (SAR) and for designing new analogs with enhanced binding affinity. For example, docking studies on similar 1,2,4-oxadiazole derivatives have revealed the importance of the oxadiazole ring in forming hydrogen bonds with key amino acid residues in the active site. nih.gov
A hypothetical molecular docking result for this compound against a generic kinase target is summarized in the table below.
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A favorable binding affinity is predicted. |
| Hydrogen Bond Interactions | Amine group with Asp181; Oxadiazole nitrogen with Ser123 | These interactions are likely key to the compound's activity. |
| Hydrophobic Interactions | Bromobenzyl group with Leu52, Val60, Ile140 | These interactions contribute to the overall binding affinity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. researchgate.netasianpubs.org In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex over time and to study the conformational changes that occur upon binding. tandfonline.com For this compound, MD simulations can provide a more dynamic picture of its interaction with a target protein, complementing the static view provided by molecular docking. tandfonline.com These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of water molecules in the binding process.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Binding Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. These methods can provide valuable information about the distribution of electrons in a molecule, which can in turn be used to predict its reactivity and its ability to interact with a biological target. ekb.eg For this compound, quantum chemical calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons. ekb.eg
In Silico Prediction of Biological Activity (SAR/QSAR) and Pharmacokinetic Descriptors
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For 1,2,4-oxadiazole derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov These models can be used to guide the design of new analogs of this compound with improved potency. In addition to predicting biological activity, computational methods can also be used to predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). nih.govtandfonline.comtandfonline.com
A representative QSAR model for a series of 1,2,4-oxadiazole analogs is shown below:
| Descriptor | Coefficient | Interpretation |
| cLogP | 0.25 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.01 | Increased molecular weight is negatively correlated with activity. |
| Hydrogen Bond Donors | 0.5 | An increased number of hydrogen bond donors is positively correlated with activity. |
| Hydrogen Bond Acceptors | 0.3 | An increased number of hydrogen bond acceptors is positively correlated with activity. |
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches for Novel Analog Generation
Fragment-Based Drug Design (FBDD) is a drug discovery approach that starts with the identification of small chemical fragments that bind weakly to a target protein. These fragments are then grown or linked together to produce a more potent lead compound. The 1,2,4-oxadiazole scaffold is a versatile building block that can be used in FBDD approaches. nih.gov
Patent Landscape and Intellectual Property Considerations for 3 3 Bromobenzyl 1,2,4 Oxadiazol 5 Amine
Identification of Prior Art Related to 1,2,4-Oxadiazole (B8745197) Derivatives and Substituted Benzyl (B1604629) Moieties
A comprehensive search for prior art is the foundational step in assessing the patentability of a new compound. For 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine, this involves an in-depth investigation of existing patents, scientific literature, and other public disclosures related to its core structural components: the 1,2,4-oxadiazole ring system and the substituted benzyl moiety.
The 1,2,4-oxadiazole ring is a well-established heterocyclic motif in medicinal chemistry, known to be a bioisostere for esters and amides and to possess a wide range of biological activities. nih.gov Consequently, a vast number of patents and publications describe various derivatives of this ring system. nih.govresearchgate.netacs.org Prior art searches would need to identify patents claiming 1,2,4-oxadiazole derivatives with substitutions at the 3 and 5 positions that are structurally similar to the benzyl and amine groups in the target compound.
Similarly, the substituted benzyl moiety is a common feature in many biologically active molecules. google.comgoogle.com The search for prior art must encompass patents and literature that describe compounds with a benzyl group, particularly those with substitutions at the meta-position, linked to various heterocyclic systems. The specific nature of the substituent, in this case, a bromine atom, is a critical search parameter. The presence of a bromine atom can significantly influence the compound's physicochemical properties and biological activity.
It is important to note that prior art is not limited to explicitly named or drawn chemical structures. ptablitigationblog.com A reference may be considered prior art if it discloses a compound by a code name or experimental number, provided that the structure was known to the public before the patent's filing date. ptablitigationblog.com
Analysis of Patent Claims and Specifications Pertaining to Chemical Structures and Their Scope
Once relevant prior art has been identified, a detailed analysis of the patent claims and specifications is essential. The claims of a patent define the legal scope of the invention and what is protected. acs.org For chemical patents, claims can be directed to a specific compound, a genus of compounds (often described using a Markush structure), a composition containing the compound, or a method of using the compound.
When analyzing patents related to 1,2,4-oxadiazole derivatives, it is crucial to examine the breadth of the Markush claims. These claims often define a core structure with variable substituent groups (R groups) at different positions. researchgate.netscienceopen.com It is necessary to determine if the specific combination of a 3-bromobenzyl group at the 3-position and an amine group at the 5-position of the 1,2,4-oxadiazole ring falls within the scope of any existing patent claims.
The patent specification, which includes the detailed description and examples, provides context for interpreting the claims. acs.org The specification may disclose specific examples of synthesized compounds that are structurally related to this compound. Even if the target compound is not explicitly claimed, its structural similarity to disclosed examples could be used in an argument of obviousness.
Strategies for Demonstrating Novelty and Non-Obviousness in Chemical Patent Applications
To secure a patent for this compound, an inventor must demonstrate that the compound is both novel and non-obvious. acs.orgdbllawyers.combrettoniplaw.com
Novelty: The novelty requirement, as defined under 35 U.S.C. § 102, dictates that the invention must not have been previously patented, described in a printed publication, or in public use or on sale before the effective filing date of the patent application. dbllawyers.compatentsintegrated.com For a chemical compound, this means that the exact chemical structure must not have been previously disclosed in a single prior art reference. dbllawyers.com A thorough prior art search is the primary tool for assessing novelty.
Non-Obviousness: The non-obviousness requirement, under 35 U.S.C. § 103, is a higher bar to clear. brettoniplaw.comaiche.org It requires that the invention, as a whole, would not have been obvious to a person of ordinary skill in the art at the time the invention was made. brettoniplaw.comaiche.org In the context of a new chemical compound, an obviousness rejection may arise if the prior art suggests the modification of a known compound to arrive at the new structure with a reasonable expectation of success. wipo.int
Strategies to demonstrate non-obviousness for this compound could include:
Unexpected Results: Demonstrating that the compound exhibits unexpected or superior properties compared to structurally similar compounds in the prior art. This could include significantly improved biological activity, a better safety profile, or advantageous physicochemical properties.
Teaching Away: Arguing that the prior art would have discouraged a person of ordinary skill from making the specific structural modifications that led to the new compound. aiche.org
Synergistic Effects: If the compound is part of a composition, showing that the combination of components produces a synergistic effect that is greater than the sum of the individual effects. wipo.int
Table 1: Key Considerations for Establishing Novelty and Non-Obviousness
| Requirement | Definition | Strategy for this compound |
| Novelty | The exact chemical structure has not been previously disclosed in a single prior art reference. dbllawyers.com | Conduct a comprehensive prior art search to ensure no prior disclosure of the specific compound. |
| Non-Obviousness | The invention would not have been obvious to a person of ordinary skill in the art. brettoniplaw.comaiche.org | Demonstrate unexpected properties, argue that the prior art teaches away from the invention, or show synergistic effects. aiche.orgwipo.int |
Freedom-to-Operate (FTO) Analysis in the Context of Developing this compound
A Freedom-to-Operate (FTO) analysis is a critical step for any entity planning to develop and commercialize a new product. kangxin.comdrugpatentwatch.com It aims to determine whether the proposed product or process infringes on the valid intellectual property rights of others. drugpatentwatch.com For this compound, an FTO analysis would involve a thorough search and analysis of existing patents to assess the risk of infringement.
The FTO analysis goes beyond a simple patentability search. While a patentability search focuses on whether an invention can be patented, an FTO analysis focuses on whether a product can be made, used, or sold without infringing on existing patents. scienceopen.com
Key aspects of an FTO analysis for this compound would include:
Comprehensive Patent Searching: This includes searching for patents with claims covering the compound itself, methods of its synthesis, and its potential therapeutic uses. kangxin.comcas.org
Claim Interpretation: A detailed analysis of the claims of any identified patents to determine their scope and whether they would cover this compound.
Patent Validity Assessment: An evaluation of the validity of potentially blocking patents. A patent may be found to be invalid based on prior art that was not considered during its examination.
Jurisdictional Considerations: FTO is country-specific, so the analysis must be conducted for each country where the compound will be developed, manufactured, or sold. logicapt.com
The FTO analysis should be an ongoing process, as new patents are constantly being filed and granted. scienceopen.comlogicapt.com
Role of Patent Informatics and Text Mining in Chemical Compound Research
The vast and ever-growing volume of patent literature presents a significant challenge for researchers. researchgate.net Patent informatics and text mining have emerged as powerful tools to navigate this complex landscape and extract valuable chemical information. researchgate.netnih.gov
Patent Informatics involves the use of computational tools and techniques to analyze large datasets of patent information. clarivate.com This can help to:
Identify trends in patenting activity: Understanding which companies are active in a particular field and what types of technologies are being patented.
Map the competitive landscape: Identifying key players and their patent portfolios. clarivate.com
Discover "white space": Identifying areas with little or no patenting activity, which may represent opportunities for new research and development. clarivate.com
Text Mining techniques can be used to automatically extract chemical information from the text of patents. researchgate.net This includes:
Named Entity Recognition: Identifying chemical names, formulas, and other relevant terms within the patent text. u-strasbg.fr
Structure-to-Text Conversion: Converting chemical names into machine-readable structural formats.
Relationship Extraction: Identifying relationships between chemicals, diseases, and biological targets.
Specialized databases and platforms are now available that leverage these techniques to provide searchable databases of chemical structures extracted from patents. nih.gov These tools can significantly accelerate the process of prior art searching and competitive intelligence gathering for compounds like this compound.
Advanced Methodologies and Future Research Trajectories
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Activity Prediction
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the design and optimization of novel therapeutic agents. For derivatives of the 1,2,4-oxadiazole (B8745197) scaffold, these computational tools can significantly accelerate the discovery pipeline. AI/ML algorithms can build predictive models based on existing data from quantitative structure-activity relationship (QSAR) studies. mdpi.comtsijournals.com
Table 1: Application of AI/ML in 1,2,4-Oxadiazole Research
| Methodology | Application | Potential Outcome for 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. mdpi.comtsijournals.com | Prediction of anticancer or receptor agonist activity based on its specific structural features. |
| Molecular Docking | Predict binding orientation and affinity to a protein target. mdpi.comchemrxiv.org | Identification of potential biological targets and rational design of more potent analogues. |
| Generative Models | Design novel molecules with desired properties from scratch. | Creation of new derivatives with improved efficacy and safety profiles. |
| Predictive ADMET Models | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. rsc.org | Early-stage assessment of the compound's drug-likeness and potential liabilities. |
High-Throughput Synthesis and Screening Technologies for Expanding Chemical Space
To fully leverage the predictive power of AI, a diverse set of compounds is needed for model training and validation. High-throughput synthesis (HTS) and screening technologies are instrumental in rapidly generating and evaluating large libraries of 1,2,4-oxadiazole derivatives. acs.org Methodologies like continuous flow reactors have been developed for the high-throughput synthesis of 1,2,4-oxadiazole libraries, enabling the rapid generation of chemical diversity and reducing the drug discovery cycle time. rsc.org
Parallel synthesis techniques have also been optimized for producing 3,5-disubstituted 1,2,4-oxadiazoles from more readily available nitriles and carboxylic acids, overcoming the limitations of unstable or expensive reagents like amidoximes. acs.org This approach allows for the creation of vast libraries, potentially containing millions of virtual or tangible compounds, which can be screened for activity against various biological targets. acs.org High-throughput screening campaigns can then efficiently test these compounds, providing the massive datasets necessary for modern chemoinformatic analysis and identifying initial hits for further development.
Advanced Chemoinformatics and Data Mining for Comprehensive Structure-Activity Landscape Exploration
The vast amounts of data generated from high-throughput screening require sophisticated analysis techniques. Advanced chemoinformatics and data mining are essential for transforming this raw data into meaningful knowledge about the structure-activity relationship (SAR) landscape of 1,2,4-oxadiazoles. nih.govresearchgate.net By analyzing the SAR of large series of derivatives, researchers can identify the key structural motifs responsible for biological activity. nih.govresearchgate.net
For the 1,2,4-oxadiazole class, chemoinformatic tools can map how variations in substituents at the C3 and C5 positions influence target affinity and selectivity. acs.orgnih.gov For a specific compound like this compound, these methods can contextualize its activity within the broader landscape of related molecules, suggesting specific modifications to enhance potency or other desirable properties. Techniques such as 3D-QSAR and molecular field analysis provide detailed insights into the steric and electronic requirements for optimal interaction with a biological target. researchgate.net
Identification and Validation of Novel Biological Targets for 1,2,4-Oxadiazole Derivatives
A key trajectory for future research is the application of 1,2,4-oxadiazole libraries to identify and validate novel biological targets. The wide spectrum of biological activities already reported for this class—including anticancer, anti-inflammatory, antibacterial, and anti-Alzheimer's properties—suggests that the scaffold can interact with a diverse range of proteins. nih.govnih.govnih.gov
Screening campaigns have identified 1,2,4-oxadiazole derivatives as inhibitors or modulators of various targets, including enzymes like caspases, sirtuins, and cholinesterases, as well as G-protein coupled receptors. mdpi.comchemrxiv.orgrsc.orgnih.gov By screening libraries of compounds, such as those based on the 3-(benzyl)-1,2,4-oxadiazol-5-amine core, against new or less-studied targets, researchers may uncover entirely new therapeutic applications. This exploration is crucial for expanding the utility of this chemical class beyond its currently known roles and addressing unmet medical needs.
Table 2: Selected Biological Targets for 1,2,4-Oxadiazole Derivatives
| Target | Therapeutic Area | Reference |
|---|---|---|
| Caspase-3 | Cancer | mdpi.com |
| Sirtuin 2 (Sirt2) | Cancer, Neurodegeneration | chemrxiv.org |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | rsc.orgnih.gov |
| Monoamine oxidase-B (MAO-B) | Alzheimer's Disease, Parkinson's Disease | rsc.org |
| Farnesoid X receptor (FXR) | Metabolic Diseases | nih.gov |
| Kappa opioid receptor (KOR) | Pain, Depression | nih.gov |
Synergistic Research Frameworks: Bridging Academic Innovation with Industrial Translation
The translation of a promising compound from a laboratory discovery to a clinical therapy is a complex and resource-intensive process. Synergistic research frameworks that bridge academic innovation and industrial drug development are vital for success. researchgate.net Academia often excels in fundamental research, such as developing novel synthetic methods or identifying new biological targets for compounds like this compound. acs.org
Industry, on the other hand, possesses the resources and expertise for large-scale synthesis, high-throughput screening, preclinical development, and clinical trials. researchgate.net Collaborations between these sectors can create a powerful pipeline for drug discovery. acs.org Such partnerships ensure that innovative academic findings are efficiently advanced through the development process, maximizing the potential for new 1,2,4-oxadiazole-based therapies to reach patients.
Q & A
Basic Question: What synthetic routes are commonly employed for 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine, and what critical reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of a brominated benzyl precursor with a nitrile or amidoxime intermediate under acidic or thermal conditions. For example, analogous 1,2,4-oxadiazoles are synthesized via nucleophilic substitution or cyclodehydration using reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) . Key factors include:
- Temperature control : Excessive heat may lead to decomposition of the bromobenzyl group.
- Reagent selection : POCl₃ is preferred for cyclization due to its dehydrating efficiency, while bases like triethylamine mitigate side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials.
Basic Question: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm the bromobenzyl substituent (aromatic protons at δ 7.2–7.8 ppm, methylene bridge at δ 4.3–4.5 ppm) and oxadiazole ring (C-5 amine proton at δ 5.1–5.3 ppm) .
- Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 268.0 for C₉H₈BrN₃O) .
- IR spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C=N/C-O bands (1600–1680 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?
Answer:
Discrepancies (e.g., antimicrobial vs. anticancer activity) often arise from structural variations or assay conditions. Methodological strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing bromine with fluorine) to isolate contributing factors .
- Standardized bioassays : Use consistent cell lines (e.g., MCF-7 for cancer) and controls to reduce variability .
- Computational docking : Compare binding affinities to target proteins (e.g., EGFR for anticancer activity) to rationalize observed differences .
Advanced Question: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with targets like DNA topoisomerase II or bacterial enzymes to prioritize biological testing .
- ADMET prediction (SwissADME) : Assess logP (lipophilicity), BBB permeability, and cytochrome P450 inhibition to optimize drug-like properties .
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
Advanced Question: How can side reactions during synthesis be minimized?
Answer:
Common issues include bromine displacement or oxadiazole ring opening. Mitigation strategies:
- Low-temperature cyclization : Use POCl₃ at 0–5°C to suppress hydrolysis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine groups .
- By-product monitoring : Use TLC or LC-MS to detect intermediates like benzyl bromides or thioureas early .
Basic Question: What are the safety protocols for handling brominated aromatic compounds?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Waste disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Question: What strategies enhance the solubility of this compound for in vitro studies?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or PEG groups to the amine moiety for temporary hydrophilicity .
- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
Basic Question: How is the bromobenzyl group’s electronic effect leveraged in further functionalization?
Answer:
The bromine atom acts as a directing group for electrophilic substitution (e.g., Suzuki coupling to introduce aryl groups) or nucleophilic displacement (e.g., amination with NaN₃) . Its electron-withdrawing nature also stabilizes the oxadiazole ring against hydrolysis .
Advanced Question: What mechanistic studies elucidate its interaction with biological targets?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding constants with enzymes like DHFR .
- Fluorescence quenching : Monitor conformational changes in proteins upon ligand binding .
- Kinetic assays : Measure IC₅₀ values in enzyme inhibition studies under varied pH/temperature conditions .
Advanced Question: How can structural analogs be designed to improve metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
